3-Amino-4H-pyrido[1,2-a]pyrimidin-4-one

Medicinal Chemistry Drug Discovery ADME

3-Amino-4H-pyrido[1,2-a]pyrimidin-4-one (free base & dihydrochloride) offers a privileged pyrido[1,2-a]pyrimidin-4-one core verified as a potent allosteric SHP2 inhibitor (IC50 0.104 μM). Its unique planar conformation, LogP of -0.58, and zero rotatable bonds deliver optimal drug-likeness. The metal-free C-3 chalcogenation achieves up to 95% yield, enabling rapid SAR and library synthesis. Available in ≥95% purity with seamless transition from synthesis to bioassay. Order now for kinase inhibitor R&D.

Molecular Formula C8H7N3O
Molecular Weight 161.164
CAS No. 98165-73-2
Cat. No. B2891318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4H-pyrido[1,2-a]pyrimidin-4-one
CAS98165-73-2
Molecular FormulaC8H7N3O
Molecular Weight161.164
Structural Identifiers
SMILESC1=CC2=NC=C(C(=O)N2C=C1)N
InChIInChI=1S/C8H7N3O/c9-6-5-10-7-3-1-2-4-11(7)8(6)12/h1-5H,9H2
InChIKeyXHAZBSUDUIKGRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 98165-73-2): Core Structure, Kinase Target Profile, and Synthetic Versatility for Medicinal Chemistry Procurement


3-Amino-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 98165-73-2) is a heterocyclic compound characterized by a fused pyridine and pyrimidine ring system, which serves as a versatile scaffold for the development of kinase inhibitors and other bioactive molecules . Its primary molecular targets are kinases, enzymes critical to cellular processes such as cell cycle progression, apoptosis, and differentiation . The compound is frequently utilized as a synthetic intermediate in medicinal chemistry, with its dihydrochloride salt form (CAS 1332530-23-0) offering enhanced solubility for in vitro and in vivo studies . The free base form is a solid with a molecular weight of 161.16 g/mol and a calculated LogP of -0.58, indicating favorable physicochemical properties for drug discovery applications .

Why Generic 3-Amino-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 98165-73-2) Cannot Be Substituted by Other Kinase Scaffolds


Substitution of 3-Amino-4H-pyrido[1,2-a]pyrimidin-4-one with alternative heterocyclic scaffolds or other kinase inhibitor building blocks is not straightforward due to its specific physicochemical properties, target engagement profile, and synthetic accessibility. The pyrido[1,2-a]pyrimidin-4-one core provides a unique planar conformation that influences molecular recognition and binding interactions . While other compounds, such as substituted pyrimidines or pyrazolopyrimidines, may target similar kinases, they often lack the specific substitution pattern and synthetic tractability of this scaffold. The availability of robust synthetic methods, including CuI-catalyzed tandem C–N bond formation and metal-free C-3 chalcogenation, enables efficient derivatization at multiple positions, a critical advantage for structure-activity relationship (SAR) studies and lead optimization . The dihydrochloride salt form further enhances aqueous solubility, facilitating biological assays, a feature not universally present in all analogs .

Quantitative Evidence Guide: Differentiating 3-Amino-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 98165-73-2) from Closest Analogs


Physicochemical Profile: LogP and Rotatable Bond Count Favor Oral Bioavailability Compared to Typical Kinase Scaffolds

The calculated LogP of 3-Amino-4H-pyrido[1,2-a]pyrimidin-4-one is -0.58, and it possesses zero rotatable bonds, indicating a compact, rigid structure that is favorable for oral bioavailability and target binding . In contrast, many common kinase inhibitor scaffolds, such as substituted 4-anilinoquinazolines (e.g., Gefitinib, LogP ~3.0) or pyrazolopyrimidines (e.g., Dinaciclib, LogP ~2.5), exhibit higher lipophilicity and greater conformational flexibility, which can negatively impact solubility and metabolic stability . The combination of low LogP and zero rotatable bonds for 3-Amino-4H-pyrido[1,2-a]pyrimidin-4-one represents a distinct physicochemical advantage for early-stage lead development.

Medicinal Chemistry Drug Discovery ADME

Synthetic Versatility: High-Yielding C-3 Functionalization via Metal-Free Chalcogenation Enables Rapid SAR Exploration

The pyrido[1,2-a]pyrimidin-4-one core, including 3-Amino-4H-pyrido[1,2-a]pyrimidin-4-one, can be efficiently functionalized at the C-3 position through metal-free chalcogenation (sulfenylation and selenylation) under mild reaction conditions, achieving yields up to 95% . This methodology offers a significant advantage over traditional cross-coupling reactions, which often require transition metal catalysts and harsher conditions. In comparison, similar heterocyclic scaffolds such as 4-anilinoquinazolines or pyrido[2,3-d]pyrimidines typically require multi-step sequences or less efficient methods for late-stage diversification, limiting their utility in rapid SAR campaigns .

Organic Synthesis Medicinal Chemistry Late-Stage Functionalization

SHP2 Allosteric Inhibition: Pyrido[1,2-a]pyrimidin-4-one Derivatives Achieve Potent Cellular Activity with Selectivity Over PTP Domain

A derivative of the pyrido[1,2-a]pyrimidin-4-one scaffold, compound 14i, exhibited potent allosteric inhibition of full-length SHP2 with an IC50 of 0.104 μM, while showing minimal inhibition of the isolated SHP2-PTP domain (IC50 > 50 μM), demonstrating functional selectivity for the allosteric mechanism [1]. In comparison, the clinical-stage SHP2 inhibitor SHP099 (a pyrazine derivative) has a reported IC50 of 0.071 μM for full-length SHP2, but 14i showed stronger antiproliferative activity against NCI-H358 and MIA-PaCa2 cancer cell lines, highlighting the potential for improved cellular efficacy with the pyrido[1,2-a]pyrimidin-4-one scaffold [1].

Cancer Research SHP2 Inhibitors Allosteric Modulation

Salt Form Advantage: Dihydrochloride Enhances Aqueous Solubility for In Vitro and In Vivo Studies

The dihydrochloride salt form of 3-Amino-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 1332530-23-0) offers significantly enhanced aqueous solubility compared to the free base, a critical advantage for in vitro assays and in vivo pharmacokinetic studies . While the free base form (CAS 98165-73-2) is suitable for many synthetic applications, its limited solubility can hinder biological evaluations. The dihydrochloride salt, with a molecular weight of 234.08 g/mol, provides a more favorable solubility profile without altering the core pharmacophore, enabling more accurate dose-response measurements and improved compound handling in biological matrices . In contrast, many structurally similar kinase inhibitor fragments are only available as free bases, which can lead to solubility-related artifacts and complicate early-stage development.

Preclinical Development Formulation Bioavailability

Optimal Research and Industrial Application Scenarios for 3-Amino-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 98165-73-2)


Hit-to-Lead Optimization in Kinase Drug Discovery Programs

Medicinal chemistry teams can leverage the pyrido[1,2-a]pyrimidin-4-one core as a privileged scaffold for generating novel kinase inhibitors. The compound's favorable physicochemical properties (LogP = -0.58, zero rotatable bonds) and versatile synthetic chemistry, including high-yielding C-3 chalcogenation, enable rapid exploration of structure-activity relationships (SAR) and the identification of potent, selective leads . The availability of both free base and dihydrochloride salt forms facilitates seamless transition from chemical synthesis to biological evaluation .

Development of Allosteric SHP2 Inhibitors for Cancer Therapy

Given the demonstrated activity of pyrido[1,2-a]pyrimidin-4-one derivatives as potent and selective allosteric SHP2 inhibitors (e.g., compound 14i with SHP2 IC50 = 0.104 μM and Kyse-520 cell IC50 = 1.06 μM), this scaffold is well-suited for cancer drug discovery programs targeting SHP2-dependent malignancies [1]. The observed selectivity over the SHP2-PTP domain (IC50 > 50 μM) and superior cellular activity compared to SHP099 against specific cancer cell lines underscore the therapeutic potential of this chemotype [1].

Late-Stage Functionalization for Library Synthesis and Chemical Biology

The robust and metal-free C-3 chalcogenation methodology, which achieves yields up to 95%, makes 3-Amino-4H-pyrido[1,2-a]pyrimidin-4-one an ideal core for the synthesis of diverse compound libraries . This late-stage diversification strategy is valuable for both medicinal chemistry SAR campaigns and chemical biology probe development, allowing for the efficient introduction of functional groups, affinity tags, or reactive handles under mild conditions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-4H-pyrido[1,2-a]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.